Tumonoic acid F

CAS No.:

Cat. No.: VC1942949

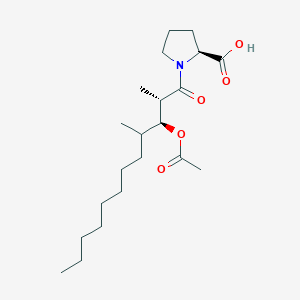

Molecular Formula: C21H37NO5

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H37NO5 |

|---|---|

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | (2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1 |

| Standard InChI Key | PFYSYVJVRRSPAP-PVRLSMEHSA-N |

| Isomeric SMILES | CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C |

| Canonical SMILES | CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C |

Introduction

Chemical Structure and Properties

Tumonoic acid F is characterized by the molecular formula C21H37NO5 with a molecular weight of 383.5 g/mol . The IUPAC name for this compound is (2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid . It features a pyrrolidine-2-carboxylic acid moiety connected to a 3-acetyloxy-2,4-dimethyldodecanoyl group, creating a distinctive chemical structure that contributes to its biological activities.

Physical and Chemical Parameters

The compound exhibits specific physicochemical properties that influence its biological behavior and potential pharmaceutical applications. These properties can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 383.27 g/mol |

| Volume | 410.254 ų |

| LogP | 4.382 |

| LogD | 2.51 |

| LogS | -3.781 |

| Rotatable Bonds | 14 |

| Topological Polar Surface Area (TPSA) | 83.91 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Number of Rings | 1 |

These physicochemical parameters indicate that Tumonoic acid F possesses moderate lipophilicity and solubility characteristics . The presence of 14 rotatable bonds suggests considerable molecular flexibility, which may play a role in its interactions with biological targets.

Structural Features

The structural configuration of Tumonoic acid F includes specific stereochemistry that is crucial for its biological activity. The compound contains several chiral centers, with the configuration specified as (2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid . This precise stereochemical arrangement contributes significantly to the compound's ability to interact with biological targets and exert its reported effects.

Natural Sources and Isolation

Tumonoic acid F is a secondary metabolite found in certain species of cyanobacteria. Research has documented its presence in multiple organisms, primarily from marine environments.

Biological Origins

The compound has been isolated from several cyanobacterial species, most notably:

| Organism | Taxonomy | Family | Collection Location |

|---|---|---|---|

| Blennothrix cantharidosmum | Species | Oscillatoriaceae | Not specified |

| Oscillatoria margaritifera | Species | Oscillatoriaceae | Isla Canales de Afuera, Pacific coast of Panama (7°41.617'N, 81°38.379'E) |

| Oscillatoria margaritifera nac8-54 | Subspecies | Oscillatoriaceae | Not specified |

| Oscillatoria margaritifera nac8-55 | Subspecies | Oscillatoriaceae | Not specified |

These cyanobacterial sources highlight the marine origin of Tumonoic acid F, which is consistent with many bioactive secondary metabolites isolated from marine organisms . Additionally, the compound has been reported in Brassica napus, which represents an interesting non-marine source that warrants further investigation .

Isolation and Identification

The isolation of Tumonoic acid F typically involves bioassay-guided fractionation of cyanobacterial extracts, followed by purification using chromatographic techniques. Structural elucidation is commonly performed using a combination of spectroscopic methods, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). The presence of multiple chiral centers necessitates careful stereochemical analysis, often requiring advanced techniques such as circular dichroism or X-ray crystallography to confirm the absolute configuration.

Biological Activities

Tumonoic acid F demonstrates several notable biological activities that have been documented in scientific literature. These properties suggest potential applications in various fields, particularly in antimicrobial research.

Quorum Sensing Modulation

One of the most significant reported activities of Tumonoic acid F is its ability to modulate quorum sensing-dependent bioluminescence in Vibrio harveyi bacteria . Importantly, among the tumonoic acids (E-H), Tumonoic acid F has been identified as the most potent in this regard . Quorum sensing is a bacterial communication mechanism that regulates gene expression in response to fluctuations in cell population density. The ability to interfere with this process has important implications for controlling bacterial pathogenicity and biofilm formation.

This activity is particularly noteworthy because compounds that inhibit quorum sensing represent a promising alternative approach to traditional antibiotics. By targeting bacterial communication rather than growth or survival directly, such compounds may potentially reduce the selective pressure that leads to antibiotic resistance.

Pharmacological Properties and Predictions

Computational predictions and in silico analyses provide insights into the potential pharmacological behavior of Tumonoic acid F, which can guide future research into its possible therapeutic applications.

Drug-Likeness Parameters

The drug-likeness of Tumonoic acid F has been evaluated using various predictive models, with the following results:

| Parameter | Value/Assessment |

|---|---|

| QED Drug-Likeness Score | 0.406 |

| Synthetic Accessibility Score | 3.51 |

| Fsp3 | 0.857 |

| Lipinski Rule-of-5 | Accepted |

| Pfizer Rule | Accepted |

| GSK Rule | Rejected |

| BMS Rule | 1 |

| Golden Triangle Rule | Accepted |

| PAINS Alert | 0 |

These parameters suggest that Tumonoic acid F possesses moderate drug-like properties . It passes several important pharmaceutical industry filters, including Lipinski's Rule of Five, which predicts reasonable oral bioavailability. The absence of PAINS (Pan-Assay Interference Compounds) alerts is also favorable, indicating that the compound is less likely to give false positives in biological assays.

Predicted Pharmacokinetic Properties

Computational models have generated predictions for various pharmacokinetic parameters of Tumonoic acid F:

| Parameter | Predicted Value |

|---|---|

| Caco-2 Permeability | -5.091 |

| MDCK Permeability | 3.31 × 10⁻⁵ |

| P-glycoprotein Inhibitor Probability | 0.959 |

| P-glycoprotein Substrate Probability | 0.002 |

| Human Intestinal Absorption | 0.11 |

| 20% Bioavailability | 0.958 |

| 30% Bioavailability | 0.981 |

| Blood-Brain Barrier Penetration | 0.15 |

| Plasma Protein Binding | 95.95% |

| Volume of Distribution | 0.422 |

These predictions suggest moderate to poor absorption and permeability characteristics, with high plasma protein binding that could affect free drug concentration in circulation . The low blood-brain barrier penetration probability indicates limited central nervous system exposure, which could be advantageous for peripherally targeted applications.

Metabolic Predictions

Predicted interactions with cytochrome P450 enzymes provide insights into potential metabolic pathways and drug-drug interactions:

| Enzyme | Inhibitor Probability | Substrate Probability |

|---|---|---|

| CYP1A2 | 0.028 | 0.138 |

| CYP2C19 | 0.034 | 0.814 |

| CYP2C9 | 0.131 | 0.946 |

| CYP2D6 | 0.051 | 0.15 |

| CYP3A4 | 0.147 | 0.093 |

These predictions suggest that Tumonoic acid F is more likely to be a substrate than an inhibitor of CYP enzymes, particularly CYP2C9 and CYP2C19 . This metabolic profile could influence its pharmacokinetic behavior and potential for drug-drug interactions.

Research Applications and Future Directions

The unique properties of Tumonoic acid F present several potential research applications and avenues for future investigation.

Antimicrobial Research

The ability of Tumonoic acid F to modulate quorum sensing in bacteria positions it as a compound of interest in antimicrobial research . Unlike conventional antibiotics that kill bacteria or inhibit their growth, quorum sensing inhibitors interfere with bacterial communication and potentially reduce virulence without imposing strong selective pressure for resistance development. This approach aligns with current efforts to develop alternative strategies to combat antimicrobial resistance.

Future research might explore the specific molecular mechanisms by which Tumonoic acid F interferes with quorum sensing, its spectrum of activity against different bacterial species, and potential synergistic effects with conventional antibiotics.

Chemical Ecology

As a secondary metabolite produced by marine cyanobacteria, Tumonoic acid F likely plays a role in the chemical ecology of these organisms. Investigating its natural ecological function could provide insights into cyanobacterial defense mechanisms, interspecies communication, or adaptation to environmental conditions.

Synthetic Chemistry

The complex structure of Tumonoic acid F, with multiple stereogenic centers, presents an interesting challenge for synthetic chemists. Developing efficient synthetic routes to Tumonoic acid F and its analogs could facilitate structure-activity relationship studies and potentially lead to compounds with enhanced biological activities or improved pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume